molecular formula C21H29N2+ B1239315 4-[2-(1-hexyl-2-pyridin-1-iumyl)ethenyl]-N,N-dimethylaniline

4-[2-(1-hexyl-2-pyridin-1-iumyl)ethenyl]-N,N-dimethylaniline

Cat. No. B1239315
M. Wt: 309.5 g/mol
InChI Key: OQPXCZGFVBKXJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(1-hexyl-2-pyridin-1-iumyl)ethenyl]-N,N-dimethylaniline is a member of styrenes.

Scientific Research Applications

  • NLO Applications : The compound has been investigated for its potential in nonlinear optical (NLO) applications. A study focused on binary adducts between similar compounds and various coformers, examining their properties for NLO applications. The materials exhibited stability at high temperatures and transparency across a wide spectrum (Draguta et al., 2015).

  • Potentiometric Studies : Another research explored the acid dissociation constants (pKa) of vinyl biaryl compounds, including those structurally similar to 4-[2-(1-hexyl-2-pyridin-1-iumyl)ethenyl]-N,N-dimethylaniline. This study is significant for understanding the acidity and basicity of such compounds in different solvent mixtures (Zayas et al., 2015).

  • Photoelectric Conversion : Research into hemicyanine derivatives closely related to the compound demonstrated their potential in photoelectric conversion. These studies are pivotal for developing efficient solar energy conversion materials (Wang et al., 2000).

  • Synthesis and Characterization of Polymers : Studies also focused on the synthesis of new polymers using similar compounds. These polymers showed potential for applications in electronics due to their high glass transition temperatures and solubility in various solvents (Liaw et al., 2002).

  • Organic-Inorganic Hybrid Materials : The compound has been used in creating organic-inorganic hybrid materials, showcasing the potential in developing materials with unique properties (Campos-Gaxiola et al., 2015).

  • Electro-Optic Materials : It has been utilized in the synthesis of electro-optic materials, indicating its relevance in developing advanced optical technologies (Facchetti et al., 2003).

properties

Molecular Formula

C21H29N2+

Molecular Weight

309.5 g/mol

IUPAC Name

4-[(E)-2-(1-hexylpyridin-1-ium-2-yl)ethenyl]-N,N-dimethylaniline

InChI

InChI=1S/C21H29N2/c1-4-5-6-8-17-23-18-9-7-10-21(23)16-13-19-11-14-20(15-12-19)22(2)3/h7,9-16,18H,4-6,8,17H2,1-3H3/q+1

InChI Key

OQPXCZGFVBKXJK-UHFFFAOYSA-N

Isomeric SMILES

CCCCCC[N+]1=CC=CC=C1/C=C/C2=CC=C(C=C2)N(C)C

SMILES

CCCCCC[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)N(C)C

Canonical SMILES

CCCCCC[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)N(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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